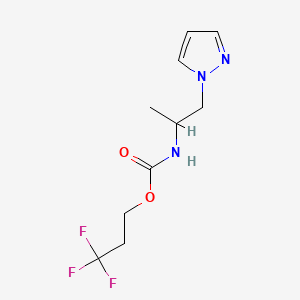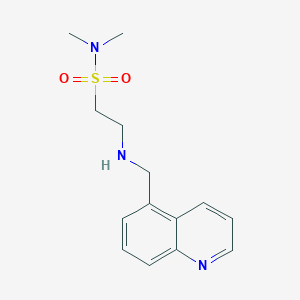![molecular formula C18H23N3O2S B7359016 1-[5-[2-(1-acetylpyrrolidin-2-yl)-1,3-thiazol-4-yl]-4-ethyl-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7359016.png)
1-[5-[2-(1-acetylpyrrolidin-2-yl)-1,3-thiazol-4-yl]-4-ethyl-2-methyl-1H-pyrrol-3-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-[2-(1-acetylpyrrolidin-2-yl)-1,3-thiazol-4-yl]-4-ethyl-2-methyl-1H-pyrrol-3-yl]ethanone is a synthetic compound that combines structural elements of thiazole, pyrrole, and pyrrolidine rings
Métodos De Preparación
Synthetic routes and reaction conditions: To synthesize 1-[5-[2-(1-acetylpyrrolidin-2-yl)-1,3-thiazol-4-yl]-4-ethyl-2-methyl-1H-pyrrol-3-yl]ethanone, a multi-step synthetic route is usually required. This might involve the formation of the thiazole ring through a reaction between a thiourea derivative and a halogenated ketone or aldehyde, followed by the addition of pyrrole and pyrrolidine components through condensation reactions.
Industrial production methods: Industrial-scale production would rely on optimizing these reaction conditions to ensure high yield and purity. This might involve the use of robust catalysts and controlled reaction environments to mitigate any by-products or unwanted side reactions.
Análisis De Reacciones Químicas
Types of reactions: 1-[5-[2-(1-acetylpyrrolidin-2-yl)-1,3-thiazol-4-yl]-4-ethyl-2-methyl-1H-pyrrol-3-yl]ethanone can undergo various chemical reactions such as oxidation, reduction, and substitution.
Common reagents and conditions:
Oxidation: Typically requires oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often utilizes nucleophiles or electrophiles depending on the desired substitution pattern, under basic or acidic catalysis.
Major products formed: The products vary based on the specific reaction. Oxidation might yield sulfoxides or sulfones from the thiazole ring, while reduction could lead to the formation of alcohols or amines from corresponding ketone or imine groups.
Aplicaciones Científicas De Investigación
Chemistry: Serves as an intermediate in the synthesis of more complex molecules, particularly those with pharmaceutical relevance.
Biology: Could act as a probe or inhibitor in biological studies, targeting specific enzymes or pathways.
Medicine: Potential therapeutic agent due to its unique chemical properties, possibly targeting neurological disorders or infections.
Industry: May be used in the creation of novel materials or as a catalyst in specific chemical reactions.
Mecanismo De Acción
The compound’s mechanism of action would depend on its interaction with biological targets. This could involve binding to specific receptors or enzymes, inhibiting or activating them, thereby modulating biochemical pathways. Its thiazole and pyrrole components might contribute to binding affinity and specificity, affecting pathways such as signal transduction or metabolic regulation.
Comparación Con Compuestos Similares
Compared to other thiazole or pyrrole-containing compounds, 1-[5-[2-(1-acetylpyrrolidin-2-yl)-1,3-thiazol-4-yl]-4-ethyl-2-methyl-1H-pyrrol-3-yl]ethanone stands out due to the presence of all three structural motifs. Similar compounds might include:
Thiazole derivatives: Often known for their antimicrobial and antifungal activities.
Pyrrole derivatives: Common in medicinal chemistry, known for their anti-inflammatory and anticancer properties.
Pyrrolidine derivatives: Frequently explored for their neurological effects, particularly in cognitive enhancement.
This article gives you a snapshot of the intricate world of this compound and highlights its significance in various scientific fields.
Propiedades
IUPAC Name |
1-[5-[2-(1-acetylpyrrolidin-2-yl)-1,3-thiazol-4-yl]-4-ethyl-2-methyl-1H-pyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-5-13-16(11(3)22)10(2)19-17(13)14-9-24-18(20-14)15-7-6-8-21(15)12(4)23/h9,15,19H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBXPNGJKZPEPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=C1C(=O)C)C)C2=CSC(=N2)C3CCCN3C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4-{3-[3-(Trifluoromethyl)phenyl]pyrrolidine-1-carbonyl}phenyl)boronic acid](/img/structure/B7358933.png)
![(4-{[(5,6,7,8-Tetrahydroquinolin-2-yl)methyl]carbamoyl}phenyl)boronic acid](/img/structure/B7358940.png)
![1-hydroxy-N-[(1s,3s)-3-(propan-2-yloxy)cyclobutyl]-1,3-dihydro-2,1-benzoxaborole-6-carboxamide](/img/structure/B7358945.png)



![2-[4-Amino-2-(3-methyl-2-propan-2-ylimidazol-4-yl)phenyl]ethanol](/img/structure/B7358971.png)
![3-(N,S-dimethylsulfonimidoyl)-N-[(3-fluoro-5-methoxyphenyl)methyl]aniline](/img/structure/B7358978.png)
![1-[4-[4-(Dimethylamino)-4-ethylpiperidin-1-yl]-2-(trifluoromethyl)phenyl]ethanone](/img/structure/B7358980.png)
![2-Methyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonylamino)benzoic acid;2,2,2-trifluoroacetic acid](/img/structure/B7358991.png)
![(2S,6R)-6-methyl-4-[3-[(4-nitrobenzoyl)amino]propanoyl]morpholine-2-carboxylic acid](/img/structure/B7358997.png)

![1-[4-ethyl-2-methyl-5-(2-piperidin-2-yl-1,3-thiazol-4-yl)-1H-pyrrol-3-yl]ethanone;hydrochloride](/img/structure/B7359008.png)
![[1-(2-Hydroxypropyl)triazol-4-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B7359028.png)
